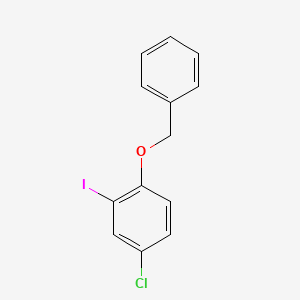
1-Benzyloxy-4-chloro-2-iodo-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyloxy-4-chloro-2-iodo-benzene is an organic compound with the molecular formula C13H10ClIO It is a derivative of benzene, featuring a benzyloxy group at the first position, a chlorine atom at the fourth position, and an iodine atom at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyloxy-4-chloro-2-iodo-benzene can be synthesized through a multi-step process involving halogen exchange reactions. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and subsequent halogen exchange to introduce the iodine atom . The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyloxy-4-chloro-2-iodo-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) are often used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, along with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol, are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound formed by the coupling of this compound with another aromatic compound.
Aplicaciones Científicas De Investigación
1-Benzyloxy-4-chloro-2-iodo-benzene has several applications in scientific research, including:
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyloxy-4-chloro-2-iodo-benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
1-Benzyloxy-4-chloro-2-bromo-benzene: Similar structure but with a bromine atom instead of iodine.
1-Benzyloxy-4-chloro-2-fluoro-benzene: Similar structure but with a fluorine atom instead of iodine.
1-Benzyloxy-4-chloro-2-nitro-benzene: Similar structure but with a nitro group instead of iodine.
Uniqueness: 1-Benzyloxy-4-chloro-2-iodo-benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain types of chemical reactions, such as coupling reactions .
Propiedades
Número CAS |
100398-25-2 |
|---|---|
Fórmula molecular |
C13H10ClIO |
Peso molecular |
344.57 g/mol |
Nombre IUPAC |
4-chloro-2-iodo-1-phenylmethoxybenzene |
InChI |
InChI=1S/C13H10ClIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
OODCZCBJWKICJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)I |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















